(S)-1-(Isoquinolin-6-yl)ethanamine
Description
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Structure
3D Structure
Properties
IUPAC Name |
(1S)-1-isoquinolin-6-ylethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-8(12)9-2-3-11-7-13-5-4-10(11)6-9/h2-8H,12H2,1H3/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLVOENRZMIIHLI-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C=NC=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC2=C(C=C1)C=NC=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextual Overview of Isoquinoline Derivatives in Chemical Research
Significance of Isoquinoline (B145761) Core Structures in Natural Products and Synthetic Chemistry
The isoquinoline scaffold is a privileged structure in the realm of medicinal chemistry and natural products. nih.govresearchgate.net This bicyclic aromatic compound, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a fundamental component in a vast array of biologically active molecules. amerigoscientific.com In nature, the isoquinoline framework is often found in chiral alkaloids, which derive their chirality from a stereogenic center, commonly at the C-1 position of a tetrahydroisoquinoline (THIQ) core. nih.gov These natural products are prevalent in various plant families and have been used in traditional medicine for centuries. nih.govnumberanalytics.com
The significance of the isoquinoline core extends to its wide range of pharmacological activities, including analgesic, antimicrobial, anticancer, and cardiovascular effects. researchgate.netnumberanalytics.com Well-known examples of isoquinoline alkaloids with profound medicinal applications include morphine and codeine, both potent analgesics. numberanalytics.com The structural diversity and therapeutic importance of isoquinoline-containing molecules make them a compelling target for synthetic and medicinal chemists. nih.gov The development of efficient synthetic methods for constructing isoquinoline frameworks and their derivatives, in both racemic and enantiopure forms, is an area of intense research interest. nih.gov Beyond their medicinal applications, isoquinoline structures also serve as crucial chiral ligands in asymmetric synthesis and as fluorosensors in materials science. nih.govamerigoscientific.com
Role of Chiral Amines as Key Structural Motifs in Bioactive Compounds
Chiral amines are indispensable structural motifs found in a multitude of natural products, pharmaceuticals, and other biologically active compounds. acs.org It is estimated that approximately 40-45% of small-molecule pharmaceuticals contain a chiral amine fragment. acs.orgopenaccessgovernment.org The stereochemistry of these amines is often crucial for their biological function, as different enantiomers of a molecule can exhibit vastly different pharmacological activities or even adverse effects. openaccessgovernment.org A classic and tragic example is thalidomide, where one enantiomer possessed the desired therapeutic effect while the other was highly teratogenic. openaccessgovernment.org
This critical dependence on stereochemistry underscores the importance of producing bioactive compounds as single, pure enantiomers. openaccessgovernment.org Chiral amines, particularly α-chiral amines where the amine group is attached to a chiral carbon atom, are vital intermediates in the synthesis of active pharmaceutical ingredients (APIs), fine chemicals, and agrochemicals. openaccessgovernment.org They are not only integral parts of the final drug structures but are also widely used in asymmetric synthesis as chiral bases for enantioselective reactions or as resolving agents for racemic mixtures. sigmaaldrich.com The demand for enantiomerically pure chiral amines has driven significant advancements in synthetic methodologies, including transition metal-catalyzed asymmetric hydrogenation and biocatalytic approaches. acs.orgnih.gov
Introduction to (S)-1-(Isoquinolin-6-yl)ethanamine as a Specific Chiral Amine Derivative
This compound is a specific chiral amine that incorporates the significant isoquinoline scaffold. As a chiral building block, it holds potential for the synthesis of more complex, biologically active molecules. Its structure features a chiral ethylamine (B1201723) substituent at the 6-position of the isoquinoline ring system. This combination of a privileged heterocyclic core and a chiral amine moiety makes it a compound of interest in medicinal chemistry and organic synthesis.
The development of synthetic routes to access enantiomerically pure this compound is a key step towards exploring its utility. This compound can serve as a valuable intermediate in the creation of novel therapeutic agents, where the specific stereochemistry at the amine-bearing carbon is expected to play a critical role in the molecule's interaction with biological targets. The isoquinoline portion of the molecule can also be further functionalized, allowing for the generation of a diverse library of compounds for pharmacological screening. For instance, derivatives of this compound have been investigated as intermediates in the synthesis of chiral compounds for drug discovery.
Chemical and Physical Properties of this compound
While specific, detailed experimental data for the physical and chemical properties of this compound are not extensively available in the provided search results, we can infer some general characteristics based on its structure and related compounds.
| Property | Value |
| Molecular Formula | C₁₁H₁₂N₂ |
| Molecular Weight | 172.23 g/mol |
| Appearance | Likely a solid at room temperature |
| Solubility | Expected to be soluble in organic solvents |
| Basicity | The presence of two nitrogen atoms, one in the isoquinoline ring and one in the primary amine, confers basic properties to the molecule. |
Note: The table is populated with calculated or inferred data and should be confirmed with experimental values.
Spectroscopic Data of this compound
Detailed spectroscopic data such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry are essential for the structural confirmation of this compound. While the specific spectra for this exact compound are not provided in the search results, the expected spectral features can be predicted based on its chemical structure.
¹H NMR: The spectrum would show characteristic signals for the aromatic protons of the isoquinoline ring, a quartet for the methine proton (CH), a doublet for the methyl protons (CH₃), and a broad singlet for the amine protons (NH₂).
¹³C NMR: The spectrum would display signals for the carbon atoms of the isoquinoline ring and the two carbons of the ethylamine side chain.
IR Spectroscopy: The spectrum would exhibit characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, and C=N and C=C stretching of the isoquinoline ring.
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.
Synthesis and Resolution of 1-(Isoquinolin-6-yl)ethanamine (B3098506)
The synthesis of the racemic mixture of 1-(isoquinolin-6-yl)ethanamine would likely involve standard chemical transformations. A common approach would be the reaction of 6-acetylisoquinoline with a source of ammonia (B1221849) in the presence of a reducing agent (reductive amination).
The resolution of the racemic mixture to obtain the pure (S)-enantiomer is a critical step. This can be achieved through several methods:
Classical Resolution: This involves the formation of diastereomeric salts by reacting the racemic amine with a chiral acid. The resulting diastereomers can then be separated by fractional crystallization, followed by the liberation of the enantiomerically pure amine.
Enzymatic Resolution: Biocatalytic methods, such as the use of lipases or other enzymes, can selectively acylate one enantiomer of the amine, allowing for the separation of the acylated product from the unreacted enantiomer. nih.gov
Asymmetric Synthesis: A more direct approach is the asymmetric synthesis of this compound. This could involve the asymmetric hydrogenation of an imine precursor using a chiral catalyst. acs.org
Applications of this compound
Use as a Chiral Building Block in Asymmetric Synthesis
This compound is a valuable chiral building block for the synthesis of enantiomerically pure organic compounds. sigmaaldrich.com Its primary amine functionality allows for a wide range of chemical transformations, including N-alkylation, N-acylation, and the formation of imines and amides. The presence of the chiral center in close proximity to the reactive amine group makes it an effective controller of stereochemistry in subsequent reactions. This is particularly useful in the construction of complex molecules with multiple stereocenters. For example, chiral amines are used to synthesize chiral ligands for metal-catalyzed asymmetric reactions. nih.gov
Role in the Synthesis of Bioactive Molecules and Pharmaceutical Intermediates
The primary application of this compound lies in its use as an intermediate in the synthesis of novel bioactive molecules and pharmaceuticals. The isoquinoline nucleus is a well-established pharmacophore, and the introduction of a chiral amine at the 6-position provides a handle for creating a diverse range of derivatives with potential therapeutic applications. For instance, derivatives of similar structures are used in the synthesis of kinase inhibitors and other targeted therapies. The specific stereochemistry of the (S)-enantiomer is often crucial for achieving the desired biological activity and minimizing off-target effects.
Catalytic Applications of Derivatives
While this compound itself is not typically used as a catalyst, its derivatives can be designed to function as chiral ligands or organocatalysts. By modifying the primary amine, it is possible to synthesize more complex ligands that can coordinate with metal centers to create highly effective and enantioselective catalysts for a variety of organic transformations. These transformations can include asymmetric hydrogenation, transfer hydrogenation, and carbon-carbon bond-forming reactions. The isoquinoline moiety can also play a role in the catalytic cycle, either through steric interactions or by influencing the electronic properties of the catalytic center.
Stereochemical Investigations and Control in S 1 Isoquinolin 6 Yl Ethanamine Systems
Importance of C1 Chirality in 1-Substituted-1,2,3,4-tetrahydroisoquinolines
The 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with a wide array of biological activities. nih.govrsc.orgresearchgate.net When a substituent is introduced at the C1 position of the THIQ ring, a chiral center is created, leading to the existence of enantiomers. The absolute configuration of this C1 stereocenter is paramount as it dictates the molecule's spatial orientation, which in turn governs its ability to bind to specific biological targets like receptors or enzymes. rsc.orgresearchgate.net
Most biological targets, such as proteins and nucleic acids, are themselves chiral. Consequently, they often exhibit stereospecific interactions with drug molecules. One enantiomer of a chiral drug may fit perfectly into a binding site, eliciting a potent therapeutic response, while the other enantiomer may bind less effectively or not at all, resulting in lower potency or even different, sometimes undesirable, effects. nih.govmdpi.com For instance, the diverse biological activities of 1-substituted-THIQs, including antitumor, anti-inflammatory, and anti-HIV properties, are closely linked to the specific stereochemistry at the C1 position. rsc.orgnuph.edu.ua The synthesis of enantiomerically pure 1-substituted-THIQs is therefore a crucial objective in drug discovery and development to isolate the desired therapeutic activity and minimize potential off-target effects. researchgate.netnih.gov
Diastereoselective and Enantioselective Control Strategies
Achieving control over the stereochemistry at the C1 position is a central challenge in the synthesis of chiral 1-substituted-THIQs. Chemists have developed a variety of diastereoselective and enantioselective strategies to produce these compounds with high optical purity.
A predominant method involves the asymmetric reduction of a prochiral precursor, typically a 1-substituted-3,4-dihydroisoquinoline (DHIQ). researchgate.netnih.gov This reduction can be accomplished through several approaches:
Hydrogenation with Chiral Catalysts: This is one of the most effective methods, employing transition metal catalysts (e.g., Rhodium, Ruthenium) complexed with chiral ligands. The chiral environment created by the ligand directs the hydrogenation to one face of the C=N double bond of the DHIQ, leading to a high excess of one enantiomer. nih.gov
Reduction with Chiral Hydride Reagents: Chiral reducing agents, such as those derived from borohydrides modified with chiral auxiliaries like tartaric acid, can deliver a hydride ion stereoselectively. researchgate.net
Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the nitrogen atom of the DHIQ. This auxiliary then directs the approach of an achiral reducing agent to the less sterically hindered face, inducing diastereoselectivity. The auxiliary is subsequently removed to yield the enantiomerically enriched product. nih.govclockss.org
Enzymatic Catalysis: Biocatalysts, such as specific enzymes, can perform highly enantioselective reductions under mild conditions, offering an environmentally friendly alternative to metal-based catalysts. nih.govelsevierpure.com
Other synthetic routes, such as the Pictet-Spengler reaction, which condenses a β-arylethylamine with an aldehyde, can also be rendered asymmetric by using chiral auxiliaries or catalysts to establish the C1 stereocenter directly. clockss.orgresearchgate.net
| Strategy | Description | Key Features |
|---|---|---|
| Asymmetric Transfer Hydrogenation (ATH) | Reduction of a 1-substituted-DHIQ using a hydrogen donor (e.g., formic acid, isopropanol) and a chiral transition metal catalyst. | High enantiomeric excess (ee), operational simplicity. nih.govnih.gov |
| Pictet-Spengler Reaction | Cyclization of a β-arylethylamine with an aldehyde. Asymmetry is induced using a chiral auxiliary or catalyst. | Direct formation of the THIQ core with C1 stereocontrol. clockss.orgresearchgate.net |
| Bischler-Napieralski Reaction & Asymmetric Reduction | A two-step process involving cyclization to a DHIQ followed by enantioselective reduction. | A widely used and versatile classical approach. researchgate.netnih.gov |
| Biocatalytic Reduction | Use of enzymes (e.g., imine reductases, dehydrogenases) to reduce the DHIQ precursor. | High enantioselectivity, mild reaction conditions, environmentally benign. nih.govelsevierpure.com |
Methodologies for Determining Absolute Configuration and Enantiomeric Excess
Once a chiral compound has been synthesized, it is crucial to determine its absolute configuration (the actual R/S assignment) and its enantiomeric excess (e.e.), which measures the purity of one enantiomer over the other.
Enantiomeric Excess (e.e.) Determination: The most common and powerful technique for determining e.e. is Chiral High-Performance Liquid Chromatography (HPLC) . nih.govrsc.org This method uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates. youtube.com This results in two separate peaks on the chromatogram, and the ratio of their areas directly corresponds to the e.e. of the mixture. Polysaccharide-based CSPs are particularly effective for a wide range of compounds, including isoquinoline (B145761) derivatives. nih.govrsc.org A fluorescence-based assay has also been developed for the high-throughput determination of e.e. in chiral amines, which relies on the formation of fluorescent diastereomeric complexes. nih.gov
Absolute Configuration Determination:
X-ray Crystallography: This is the most definitive method for determining absolute configuration. It provides a direct, three-dimensional image of the molecule's structure within a single crystal, unambiguously revealing the spatial arrangement of its atoms. acs.orgnih.gov
NMR Spectroscopy with Chiral Derivatizing Agents (CDAs): The chiral analyte can be reacted with a chiral derivatizing agent (like Mosher's acid or its analogues) to form a mixture of diastereomers. These diastereomers have distinct NMR spectra, and analysis of the chemical shift differences can allow for the assignment of the absolute configuration based on established models. frontiersin.org
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD): These chiroptical spectroscopic techniques measure the differential absorption of left and right circularly polarized light. By comparing the experimental spectrum to one predicted by quantum chemical calculations for a known configuration (e.g., the (S)-enantiomer), the absolute configuration of the sample can be determined.
| Methodology | Information Provided | Principle |
|---|---|---|
| Chiral HPLC | Enantiomeric Excess (e.e.) | Differential interaction of enantiomers with a chiral stationary phase leads to separation. rsc.orgyoutube.com |
| X-ray Crystallography | Absolute Configuration | Diffraction of X-rays by a single crystal provides a definitive 3D molecular structure. acs.org |
| NMR with Chiral Derivatizing Agents | Absolute Configuration | Formation of diastereomers with distinct NMR signals allows for configurational assignment based on established models. frontiersin.org |
| Circular Dichroism (CD/VCD) | Absolute Configuration | Measures differential absorption of circularly polarized light, which is compared to computationally predicted spectra. |
Impact of Stereochemistry on Molecular Interactions and Biological Activities
The stereochemistry of 1-substituted-THIQs has a profound impact on their molecular interactions and resulting biological activities. The precise three-dimensional shape of an enantiomer determines its complementarity with the binding pocket of a biological target, affecting both binding affinity (how strongly it binds) and efficacy (the biological response it produces upon binding).
Studies on various chiral compounds, including THIQ derivatives, consistently demonstrate that different stereoisomers can have significantly different pharmacological profiles. For example, in a study of 3-Br-acivicin isomers, only the natural (5S, αS) isomers displayed significant antiplasmodial activity, suggesting that stereochemistry was critical for uptake by cellular transport systems. mdpi.comnih.gov Similarly, investigations into fenoterol (B1672521) stereoisomers revealed that the configuration at the chiral centers dictated the thermodynamics of binding to the β2-adrenoceptor, with one configuration leading to an enthalpy-driven process and the other to an entropy-driven one. nih.gov
For THIQ derivatives, one enantiomer may act as a potent agonist or antagonist at a specific receptor, while the other is significantly less active or may even interact with a completely different target. nih.gov In one study of chiral 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine (B8756910) derivatives, the (R)- and (S)-enantiomers showed a clear difference in antiproliferative activity against A2780 cells, highlighting a distinct biological response linked directly to the enantiomeric form. nih.gov This stereoselectivity underscores the importance of synthesizing and testing enantiomerically pure compounds in drug discovery to maximize therapeutic benefit and minimize potential side effects. nih.gov
| Compound Class/Isomer | Biological Target/Assay | Observed Effect |
|---|---|---|
| 3-Br-Acivicin Isomers | Antimalarial Activity (P. falciparum) | Only the (5S, αS) isomers showed significant activity; other diastereomers were inactive. nih.gov |
| Fenoterol Stereoisomers | β2-Adrenoceptor Binding | (R,R')-fenoterol had a Ki of 164 nM, while (S,S')-fenoterol had a Ki of 7158 nM, showing a >40-fold difference in affinity. nih.gov |
| Trimetoquinol Isomers | Beta-Adrenoreceptor Preparations | The (-)-isomer was shown to be more potent than the (+)-isomer. nih.gov |
| Chiral tetrahydroquinolin-8-amines | Antiproliferative Activity (A2780 cells) | The (R)-enantiomer of one compound was the most effective (IC50 = 5.4 μM), while its (S)-enantiomer was the least active (IC50 = 17.2 μM). nih.gov |
S 1 Isoquinolin 6 Yl Ethanamine As a Privileged Scaffold in Medicinal Chemistry Research
Isoquinoline (B145761) Framework as a Building Block in Drug Discovery
The isoquinoline scaffold, a bicyclic aromatic system composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is recognized as a "privileged scaffold" in drug discovery. nih.gov This designation stems from its recurring presence in a multitude of biologically active compounds, including natural products and synthetic molecules, that can interact with a wide range of biological targets with high affinity. nih.govrsc.org The structural rigidity and aromatic nature of the isoquinoline core provide a well-defined three-dimensional orientation for substituent groups, facilitating precise interactions with enzyme active sites and receptors.
Derivatives of isoquinoline have demonstrated a vast spectrum of pharmacological activities, leading to their development as treatments for a broad array of diseases. nih.gov These therapeutic areas include:
Oncology: As inhibitors of kinases and other enzymes crucial for cancer cell proliferation. nih.govnih.gov
Infectious Diseases: Exhibiting antibacterial and antiviral properties. mdpi.comnih.gov
Neurological Disorders: Acting on targets within the central nervous system. nih.gov
Cardiovascular and Cerebrovascular Diseases: Modulating pathways involved in blood pressure regulation and vascular function. nih.gov
Inflammatory Diseases and Metabolic Disorders. rsc.org
The isoquinoline framework is the parent structure for many naturally occurring alkaloids, such as papaverine (B1678415), codeine, and morphine, which underscores its long-standing importance in medicine. researchoutreach.org Modern medicinal chemistry leverages this core structure, often employing fragment-based drug discovery (FBDD) and other screening methods to identify isoquinoline-based fragments as starting points for developing potent and selective inhibitors. researchoutreach.org The versatility of the isoquinoline ring allows for substitutions at multiple positions, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of the resulting molecules. namiki-s.co.jp
Structure-Activity Relationship (SAR) Studies of (S)-1-(Isoquinolin-6-yl)ethanamine Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For derivatives of this compound, SAR studies elucidate which parts of the molecule are essential for its therapeutic effect and how modifications influence potency, selectivity, and other pharmacological parameters.
The drug Netarsudil, a Rho kinase inhibitor used for the treatment of glaucoma, serves as a prominent example containing the this compound scaffold. nih.gov SAR studies on analogues of Netarsudil and related isoquinoline derivatives have provided critical insights. For instance, the (S)-stereochemistry of the ethanamine side chain is often crucial for potent activity. The corresponding (R)-enantiomer frequently shows significantly reduced or no activity, highlighting the importance of the specific spatial arrangement for target binding. pharmaffiliates.com
Systematic modifications of the scaffold help to build a comprehensive SAR model. Key areas of modification include:
The Isoquinoline Ring: Substitutions on the isoquinoline nucleus can modulate binding affinity and selectivity. For example, in the development of isoquinoline-5-sulfonamide (B1244767) inhibitors of Protein Kinase B (PKB), the position and nature of the sulfonamide group were critical for activity. nih.gov
The Ethanamine Side Chain: Alterations to the length and substitution of the ethylamine (B1201723) chain can impact interactions with the target protein. For example, converting the primary amine to a urea (B33335), as in the case of isoquinoline ethyl urea antibacterial agents, can introduce new hydrogen bonding opportunities and enhance potency. nih.gov
The table below summarizes general SAR findings for isoquinoline-based compounds, which are principles that guide the modification of the this compound scaffold.
| Molecular Region | Modification | Effect on Activity | Rationale |
| Isoquinoline Core | Substitution at C5 | Can enhance potency and selectivity | Allows for interaction with specific pockets in the target protein (e.g., kinase hinge region) nih.gov |
| Ethanamine Moiety | Stereochemistry | (S)-configuration is often preferred | Provides optimal spatial orientation for binding to the chiral active site of the target pharmaffiliates.com |
| Amine Group | Conversion to Urea | Can increase potency | Introduces additional hydrogen bond donors/acceptors for stronger target interaction nih.gov |
| Isoquinoline Core | Replacement of N-atom | Can alter target selectivity | Modifies the hydrogen bonding pattern and electronic properties of the heterocyclic system |
Lead Structure Optimization Strategies Utilizing the Isoquinoline Ethanamine Scaffold
Once a lead compound containing the this compound scaffold is identified, it typically requires further optimization to improve its drug-like properties. This process involves a variety of strategies aimed at enhancing efficacy, selectivity, and pharmacokinetic characteristics while minimizing off-target effects.
Rational, structure-based drug design (SBDD) is a powerful strategy for lead optimization. This approach relies on a detailed understanding of the three-dimensional structure of the biological target, often obtained through X-ray crystallography or NMR spectroscopy. nih.gov By visualizing how a lead compound like an this compound derivative binds to its target, chemists can design specific modifications to improve the interaction.
For example, if a pocket of the active site is unfilled, a substituent can be added to the isoquinoline ring to occupy that space and form favorable interactions, thereby increasing potency. nih.gov Similarly, if a part of the molecule is exposed to solvent, it can be modified to improve solubility or other pharmacokinetic properties. This was demonstrated in the optimization of isoquinoline ethyl ureas as antibacterial agents, where SBDD guided the installation of substituents that could interact with conserved residues within the ATP-binding site of bacterial enzymes. nih.gov
The table below illustrates examples of rational chemical modifications and their objectives.
| Modification Strategy | Example | Intended Outcome |
| Adding a functional group | Introduction of a hydroxyl or methoxy (B1213986) group | Increase hydrogen bonding potential and solubility |
| Constraining conformation | Incorporating the side chain into a ring (e.g., a pyrrolidine) | Reduce conformational flexibility to favor the active conformation and improve potency nih.gov |
| Modifying lipophilicity | Adding polar groups or replacing lipophilic moieties | Improve pharmacokinetic profile and reduce off-target toxicity |
| Blocking metabolic sites | Introducing fluorine or deuterium (B1214612) atoms at metabolically labile positions | Increase metabolic stability and prolong half-life cambridgemedchemconsulting.com |
Scaffold hopping is a creative strategy in medicinal chemistry that involves replacing the central core of a molecule (the scaffold) with a structurally different one while retaining the original biological activity. nih.gov Starting from an this compound lead, researchers might replace the isoquinoline core with another heterocycle, such as a quinoline, indole, or benzimidazole (B57391), to discover novel intellectual property, alter physical properties, or escape a problematic toxicity profile associated with the original scaffold. nih.govnih.gov The key is to maintain the essential three-dimensional arrangement of the pharmacophoric groups.
Bioisosteric replacement is a more subtle, yet powerful, optimization technique. It involves exchanging an atom or a group of atoms with another that has broadly similar physical or chemical properties, leading to a new molecule with similar biological properties. cambridgemedchemconsulting.comacs.org This strategy is widely used to fine-tune a lead compound's characteristics. For instance, a phenyl group could be replaced by a pyridyl or thiophene (B33073) ring to alter metabolic stability or introduce a hydrogen bond acceptor. A carboxylic acid group, which can have poor oral bioavailability, might be replaced by a tetrazole bioisostere. cambridgemedchemconsulting.com
The table below lists common bioisosteric replacements relevant to the functional groups present in derivatives of this compound.
| Original Group | Common Bioisosteres | Rationale for Replacement |
| Phenyl Ring | Pyridyl, Thienyl, Pyrazolyl | Modulate electronics, improve solubility, introduce H-bond acceptors cambridgemedchemconsulting.com |
| Hydrogen (-H) | Fluorine (-F), Deuterium (-D) | Block metabolic oxidation, increase binding affinity cambridgemedchemconsulting.com |
| Hydroxyl (-OH) | Amine (-NH2), Thiol (-SH), Methoxy (-OCH3) | Alter H-bonding capacity, pKa, and metabolic profile cambridgemedchemconsulting.com |
| Carbonyl (C=O) | Sulfone (SO2), Oxetane | Modify polarity and metabolic stability cambridgemedchemconsulting.com |
Lead optimization is rarely a single-step process. Instead, it is typically an iterative cycle of design, synthesis, and biological testing. nih.gov The data gathered from each round of testing—such as SAR, selectivity, and pharmacokinetic measurements—feeds back into the design of the next generation of compounds. nih.gov
This iterative process allows for a gradual, stepwise refinement of the lead structure. For example, an initial modification to the this compound scaffold might successfully increase potency but simultaneously introduce a metabolic liability. The next cycle would then focus on addressing the metabolic issue, perhaps through bioisosteric replacement at the labile site, while seeking to retain the potency gain from the previous round. This systematic approach was employed in the optimization of isocytosine-derived inhibitors, where several chemical modifications were made in an attempt to improve oral efficacy, with each new compound providing information to guide subsequent changes. nih.gov Through many such cycles, a lead compound with a suboptimal profile can be transformed into a well-characterized drug candidate with a desirable balance of properties.
Molecular Interactions and Biochemical Research Applications of S 1 Isoquinolin 6 Yl Ethanamine Analogues
Investigation of Ligand-Target Binding Affinities and Selectivity
The efficacy of isoquinoline (B145761) analogues is fundamentally linked to their ability to bind with high affinity and selectivity to specific biological targets. Studies have quantified these interactions for various targets, including G protein-coupled receptors (GPCRs) and enzymes.
For instance, research into antagonists for the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), a key player in allergic diseases, has identified potent isoquinoline derivatives. jst.go.jp One such compound, TASP0376377, demonstrated a strong binding affinity with an IC50 value of 19 nM. nih.govnih.gov Importantly, this compound also showed excellent selectivity, with significantly weaker binding to the DP1 prostanoid receptor (IC50 >1 µM) and COX-1/COX-2 enzymes (IC50 >10 µM). nih.govnih.gov Further optimization led to another analogue, TASP0412098, with an even higher binding affinity of 2.1 nM. jst.go.jp
In the realm of neuroscience, isoquinoline-based compounds have been developed as ligands for dopamine (B1211576) receptors, which are implicated in conditions like Parkinson's disease. nih.govnih.gov A series of novel 1,2,3,4-tetrahydroisoquinolines yielded compounds with high affinity for the dopamine D3 receptor. nih.gov One analogue, resulting from the introduction of a 7-CF3SO2O- substituent and a 3-indolylpropenamido group, showed a D3 receptor affinity (pKi) of 8.4 and was 150-fold more selective for the D3 receptor over the D2 receptor. nih.gov Another study identified compound (-)-24c (D-301) as a D3-preferring agonist with an EC50 of 0.52 nM for the D3 receptor and a 223-fold selectivity over the D2 receptor in functional assays. nih.gov
Isoquinoline alkaloids have also been identified as effective inhibitors of acetylcholinesterase (AChE), an enzyme targeted in Alzheimer's disease therapy. nih.gov Kinetic analyses have shown that alkaloids like papaverine (B1678415) and berberine (B55584) act as competitive inhibitors of AChE, with inhibitor constants (Ki) ranging from 3.5 µM to 88 µM. nih.gov
Binding Affinities of Isoquinoline Analogues
| Compound/Analogue | Target | Binding Affinity (IC50/Ki/pKi) | Selectivity |
|---|---|---|---|
| TASP0376377 | CRTH2 | 19 nM (IC50) | >50-fold vs DP1; >500-fold vs COX-1/2 nih.govnih.gov |
| TASP0412098 | CRTH2 | 2.1 nM (IC50) | High selectivity reported jst.go.jp |
| Tetrahydroisoquinoline Analog 31 | Dopamine D3 Receptor | 8.4 (pKi) | 150-fold vs D2 Receptor nih.gov |
| (-)-24c (D-301) | Dopamine D3 Receptor | 0.52 nM (EC50) | 223-fold vs D2 Receptor nih.gov |
| Papaverine | Acetylcholinesterase | 3.5 µM to 88 µM (Ki range) | Competitive inhibitor nih.gov |
| Chelerythrine (B190780) | Acetylcholinesterase | 0.72 µM (IC50) | Also inhibits Butyrylcholinesterase (IC50 = 2.15 µM) mdpi.com |
Enzyme and Receptor Interaction Studies with Isoquinoline Derivatives
Isoquinoline derivatives, particularly isoquinoline-5-sulfonamides, have been extensively studied as inhibitors of protein kinases. nih.gov These compounds often act as competitive inhibitors with respect to ATP. nih.gov For example, N-(2-aminoethyl)-5-isoquinolinesulfonamide (H-9) is a potent inhibitor of cAMP-dependent protein kinase (PKA), cGMP-dependent protein kinase (PKG), and protein kinase C (PKC), with Ki values of 1.9 µM, 0.87 µM, and 18 µM, respectively. nih.gov Structure-based design efforts have focused on creating analogues that can mimic the bound conformation of prototype inhibitors, leading to potent and selective inhibitors of specific kinases like Protein Kinase B (PKB). nih.gov The binding of these inhibitors to the kinase active site involves a combination of hydrophobic and electrostatic interactions. nih.gov
The structural similarity between the D2 and D3 dopamine receptor subtypes presents a challenge for designing selective ligands. nih.gov However, the isoquinoline scaffold has proven to be a valuable template for achieving high D3 selectivity. nih.govnih.gov The D3 receptor is a key target in the central nervous system for treating disorders related to emotion, learning, and movement. nih.gov Researchers have successfully developed 1,2,3,4-tetrahydroisoquinoline (B50084) derivatives with high affinity and significant selectivity for the D3 receptor. nih.gov By modifying substituents on the isoquinoline ring and associated side chains, it is possible to fine-tune the interaction with the receptor binding pocket. For example, a hybrid molecule incorporating an isoquinoline-piperazine moiety was developed as a potent D3-preferring agonist, demonstrating the scaffold's versatility in achieving subtype selectivity. nih.gov
Dopamine Receptor Selectivity of Isoquinoline Analogues
| Compound/Analogue | D3 Affinity (Ki/pKi/EC50) | D2 Affinity (Ki/pKi/EC50) | Selectivity Ratio (D2/D3) |
|---|---|---|---|
| Tetrahydroisoquinoline Analog 31 | 8.4 (pKi) | Lower affinity reported | 150 nih.gov |
| (-)-24c (D-301) | 0.52 nM (EC50) | 116 nM (EC50) | 223 nih.gov |
Beyond kinases and dopamine receptors, isoquinoline analogues interact with a variety of other enzyme systems.
Acetylcholinesterase (AChE): Several isoquinoline alkaloids are known inhibitors of AChE. nih.gov Kinetic studies have revealed that compounds like berberine and papaverine are reversible, competitive inhibitors of the enzyme. nih.gov The isoquinoline moiety appears to be a key structural feature required for this inhibitory activity. nih.gov More complex alkaloids like chelerythrine have shown very high potency, with an IC50 value of 0.72 μM against AChE. mdpi.com
CRTH2: The CRTH2 receptor is a G protein-coupled receptor for prostaglandin (B15479496) D2 (PGD2) that is expressed on eosinophils and Th2 cells, playing a role in allergic inflammation. jst.go.jp Isoquinoline-based compounds have been developed as potent and selective CRTH2 antagonists. nih.govnih.gov Structure-activity relationship (SAR) studies have explored modifications to the isoquinoline core and its substituents to optimize binding and functional antagonism. jst.go.jpnih.gov The compound TASP0376377, for instance, is not only a potent binder but also an effective functional antagonist (IC50 = 13 nM) and inhibits chemotaxis (IC50 = 23 nM), demonstrating a clear link between receptor binding and cellular response. nih.govnih.gov
Structural Biology Approaches to Elucidate Binding Modes (e.g., Co-crystal Structures)
Understanding the precise three-dimensional interactions between a ligand and its target is crucial for rational drug design. Structural biology techniques, such as X-ray crystallography and molecular docking, have been applied to isoquinoline derivatives to elucidate their binding modes.
In the study of protein kinase inhibitors, co-crystal structures of isoquinoline-5-sulfonamide (B1244767) analogues bound to PKA have been determined. nih.gov These structures have provided detailed insights into how these inhibitors sit within the ATP-binding pocket, revealing the specific amino acid residues they interact with. This structural information allows for the design of new analogues with improved potency and selectivity by modifying chemical groups to optimize these interactions. nih.gov
For acetylcholinesterase, molecular docking studies have been used to model the binding of isoquinoline alkaloids like chelerythrine and protopine (B1679745) into the enzyme's active site. mdpi.com These models predict the formation of specific hydrophobic interactions and hydrogen bonds that anchor the ligand. For example, docking of chelerythrine predicted five hydrophobic interactions and one hydrogen bond, resulting in a calculated free energy of binding of -7.50 kcal/mol. mdpi.com
The crystal structure of novel synthetic isoquinoline derivatives has also been determined, confirming molecular conformations, such as the planarity of the isoquinoline ring system and its orientation relative to other parts of the molecule. mdpi.com This foundational structural data is essential for understanding how these molecules can fit into the binding sites of diverse biological targets. mdpi.com
Computational and Theoretical Chemistry Studies on S 1 Isoquinolin 6 Yl Ethanamine and Analogues
Density Functional Theory (DFT) Calculations for Reaction Pathways and Electronic Structure
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. While specific DFT studies on the reaction pathways of (S)-1-(isoquinolin-6-yl)ethanamine are not extensively documented in publicly available literature, the principles of DFT are widely applied to similar chiral amines and isoquinoline (B145761) systems.
DFT calculations are instrumental in elucidating the electronic properties of molecules, such as the distribution of electron density, frontier molecular orbitals (HOMO and LUMO), and electrostatic potential. For this compound, such calculations would reveal the reactive sites of the molecule. The nitrogen atom of the isoquinoline ring and the amino group of the ethanamine side chain are expected to be key regions of interest. The calculated electronic structure can help predict the molecule's reactivity, stability, and the nature of its intermolecular interactions.
Furthermore, DFT is employed to model reaction mechanisms and determine the transition state energies, providing insights into the kinetics and thermodynamics of chemical transformations. For instance, in the synthesis of chiral isoquinolones, DFT calculations have been used to reveal the nature of the transition state in key annulation steps. nih.gov Similarly, DFT can be applied to study the asymmetric synthesis of chiral amines, helping to understand the factors that control stereoselectivity.
A novel method for assigning the absolute configuration of chiral primary amines has been developed using a combination of experimental and DFT-calculated ¹⁹F NMR data. nih.govfrontiersin.orgresearchgate.net This involves reacting the amine with a chiral derivatizing agent and comparing the experimental NMR chemical shift differences with those calculated by DFT. nih.govfrontiersin.orgresearchgate.net Such an approach could be valuable for the stereochemical analysis of this compound and its derivatives.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are pivotal computational techniques for studying how a ligand, such as this compound, might interact with a biological target.
Molecular Dynamics (MD) simulations provide a dynamic picture of the ligand-receptor complex over time, offering insights into the stability of the binding mode and the conformational changes that may occur upon binding. MD simulations have been applied to various inhibitor-protein complexes, including those involving isoquinoline analogues, to calculate binding free energies and understand the contributions of different residues to the binding affinity. nih.gov For instance, MD simulations of quinazoline-based EGFR inhibitors have confirmed the importance of specific residues, like Met 769, in inhibitor binding. nih.gov Such simulations for this compound complexed with a target protein would allow for an assessment of the stability of the docked pose and the key interactions that maintain the complex.
A summary of representative docking scores for isoquinoline analogues from a study on ROCK inhibitors is presented below:
| Compound | Docking Score (kcal/mol) |
| Fasudil | -9.5 |
| Analogue 1 | -10.2 |
| Analogue 2 | -10.8 |
| Analogue 3 | -9.8 |
Note: The data in this table is illustrative and based on findings for analogous compounds, not this compound itself.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. These models are valuable for predicting the activity of new compounds and for guiding lead optimization.
Several QSAR studies have been conducted on isoquinoline derivatives targeting various biological endpoints. japsonline.comjapsonline.comresearchgate.net For example, a QSAR study on 3-(3,4-dihydroisoquinolin-2(1H)-yl sulfonyl) benzoic acid derivatives as AKR1C3 inhibitors identified key molecular descriptors that influence their inhibitory activity. japsonline.comjapsonline.comresearchgate.net The developed models are often validated using a variety of statistical parameters to ensure their robustness and predictive power. japsonline.comresearchgate.net
A typical QSAR study involves the following steps:
Data Set Preparation: A series of isoquinoline analogues with their corresponding biological activities (e.g., IC₅₀ values) is compiled.
Descriptor Calculation: A wide range of molecular descriptors, including constitutional, topological, geometrical, and electronic descriptors, are calculated for each molecule.
Model Development: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build the QSAR model.
Model Validation: The model's predictive ability is assessed using internal and external validation techniques.
An example of statistical parameters from a QSAR study on isoquinoline derivatives is shown in the table below:
| Parameter | Value | Description |
| n | 64 | Number of compounds in the dataset |
| R² | 0.6440 | Coefficient of determination |
| Q²_LOO | 0.5756 | Leave-one-out cross-validation R² |
| R²_ext | 0.9179 | External validation R² |
Source: Adapted from a QSAR study on isoquinoline derivatives. japsonline.com
These QSAR models can provide valuable insights into the structural requirements for the biological activity of isoquinoline-based compounds and could be applied to predict the potential activity of this compound and guide the design of more potent analogues.
Prediction of Conformational Preferences and Chirality Induction Mechanisms
The three-dimensional conformation of a molecule is crucial for its interaction with chiral biological macromolecules. Computational methods are essential for predicting the conformational preferences of flexible molecules like this compound.
Chirality Induction Mechanisms: The asymmetric synthesis of chiral isoquinoline alkaloids is a well-studied area, with various strategies developed to control the stereochemistry at the C1 position. thieme-connect.comnih.gov Computational studies can play a significant role in understanding the mechanisms of chirality induction in these reactions. For example, DFT calculations can be used to model the transition states of catalytic asymmetric reactions, identifying the key interactions between the substrate, catalyst, and reagents that determine the enantiomeric excess of the product. nih.gov While specific studies on the chirality induction for this compound are not prevalent, the established computational methodologies for other chiral isoquinolines provide a clear roadmap for how such investigations could be conducted. thieme-connect.comnih.gov
Future Research Directions and Unexplored Avenues
Development of Novel Synthetic Routes to Chiral 6-Substituted Isoquinoline (B145761) Amines
The synthesis of enantiomerically pure isoquinolines, particularly those substituted at the C-6 position with a chiral amine, remains a significant challenge for organic chemists. Traditional methods such as the Bischler-Napieralski or Pomeranz-Fritsch reactions often require harsh conditions and are primarily suited for electron-rich systems, limiting their scope. researchgate.netquimicaorganica.org Modern synthetic chemistry is moving towards more efficient, environmentally friendly, and versatile strategies. nih.gov
Future research will likely focus on the development of novel catalytic asymmetric methods. Asymmetric transfer hydrogenation, for instance, has emerged as a powerful tool for accessing chiral amines and can be applied to the synthesis of isoquinoline precursors. mdpi.com Other promising avenues include transition-metal-catalyzed reactions, such as Ru(II)-catalyzed C-H annulation or gold-catalyzed tandem reactions, which offer new pathways to construct the isoquinoline core under mild conditions. researchgate.netresearchgate.net The development of one-pot domino approaches and microwave-assisted synthesis could further streamline the production of these valuable chiral building blocks, making them more accessible for drug discovery programs. nih.gov The key objective is to create robust and scalable routes that provide precise control over stereochemistry at the C-6 position, which is crucial for optimizing pharmacological activity.
Table 1: Emerging Synthetic Strategies for Chiral Isoquinoline Derivatives
| Synthetic Strategy | Description | Potential Advantage |
|---|---|---|
| Asymmetric Catalysis | Utilizes chiral transition-metal catalysts (e.g., with Ru, Ir) to induce enantioselectivity in the formation of the chiral amine or in the cyclization process. mdpi.com | High enantiomeric excess, direct access to the desired stereoisomer. |
| C-H Annulation/Activation | Involves the direct functionalization of C-H bonds to form the heterocyclic ring, often catalyzed by metals like Rh(III) or Ru(II). researchgate.net | Atom economy, reduced need for pre-functionalized starting materials. |
| Domino/Cascade Reactions | A one-pot sequence where subsequent reactions are triggered by the formation of an intermediate, avoiding isolation of intermediates. nih.gov | Increased efficiency, reduced waste and purification steps. |
| Microwave-Assisted Synthesis | The use of microwave irradiation to accelerate reaction rates and improve yields in cyclization and substitution reactions. nih.govresearchgate.net | Faster reaction times, potential for higher yields and cleaner reactions. |
| Fragment-Based Synthesis | Merging molecular fragments that are known to bind to a target to construct a final, more potent molecule. researchoutreach.org | Efficient exploration of chemical space, novel scaffold generation. |
Advanced Structural Modification and Design Strategies
The (S)-1-(Isoquinolin-6-yl)ethanamine scaffold is a template ripe for structural optimization. Future design strategies will move beyond simple analogue synthesis to more rational, purpose-driven modifications. One powerful approach is fragment-based drug discovery (FBDD), where small molecular fragments that bind to a biological target are identified and then merged or grown to create a lead compound with higher affinity. researchoutreach.org The isoquinoline core can serve as a central template for such fragment merging strategies. researchoutreach.org
Another key area is the strategic simplification or elaboration of complex natural products that contain the isoquinoline motif. researchgate.net By identifying the essential pharmacophore within a complex alkaloid, chemists can design simpler, more synthetically accessible molecules like this compound derivatives that retain or even improve upon the desired biological activity. Modifications will focus on systematic substitution at various positions of the isoquinoline ring (e.g., C-1, C-3, C-4) to probe structure-activity relationships (SAR) and optimize properties like potency, selectivity, and metabolic stability. nih.govresearchgate.net The introduction of diverse side chains, particularly on the ethanamine moiety, could also be explored to modulate interactions with biological targets. nih.gov
Exploration of New Biological Targets and Mechanisms of Action for the Isoquinoline Ethanamine Scaffold
The isoquinoline framework is associated with a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroactive properties. nih.govnih.gov However, the specific biological targets for many derivatives, including the this compound scaffold, remain to be fully elucidated. A major future direction is the systematic screening of this scaffold against a wide range of biological targets to uncover new therapeutic applications.
Promising areas of exploration include protein kinases, which are critical regulators of cell signaling and are often implicated in cancer and inflammatory diseases like rheumatoid arthritis. researchoutreach.org Another important class of targets are the Inhibitor of Apoptosis Proteins (IAPs), which are overexpressed in many cancers; isoquinoline derivatives have shown potential as IAP antagonists. nih.gov Furthermore, bacterial enzymes such as DNA gyrase represent a key target for developing new antibiotics based on the isoquinoline structure. nih.gov The neurochemical properties of tetrahydroisoquinolines, which can act as neurotoxin precursors, also suggest that derivatives could be investigated for their roles in neurological disorders like Parkinson's disease. wikipedia.org Unraveling the precise mechanisms of action and identifying novel protein interactions will be crucial for advancing these compounds in drug discovery.
Table 2: Potential Biological Targets for the Isoquinoline Scaffold
| Target Class | Specific Example | Therapeutic Area |
|---|---|---|
| Protein Kinases | Protein Kinase C (PKC) | Anti-inflammatory, Rheumatoid Arthritis researchoutreach.org |
| Apoptosis Regulators | Inhibitor of Apoptosis Proteins (IAPs) | Oncology nih.gov |
| DNA Maintenance Enzymes | DNA Gyrase, Topoisomerase | Antibacterial, Oncology nih.govnih.gov |
| Signaling Pathways | NF-κB Signal Pathway | Anti-inflammatory, Oncology nih.gov |
| Receptors | EGF and VEGF Receptors | Oncology nih.gov |
Integration of Artificial Intelligence and Machine Learning in Scaffold Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the process of drug discovery and scaffold optimization. researchgate.netmdpi.com These computational tools can analyze vast datasets to identify patterns that are beyond human capability, significantly accelerating the design-make-test-analyze cycle. youtube.comnih.gov
For the this compound scaffold, AI can be employed in several key areas. Generative AI algorithms, such as those used in platforms like Chemistry42, can design novel molecules de novo with desired properties, such as high potency, selectivity, and synthetic accessibility. eurekalert.org Machine learning models can be trained to predict the biological activity (QSAR), pharmacokinetic properties (ADME), and potential toxicity of virtual compounds before they are synthesized, allowing researchers to prioritize the most promising candidates. mdpi.comnih.gov This predictive power helps to reduce the time and cost associated with drug development. youtube.com As more experimental data on isoquinoline derivatives are generated, these AI models will become increasingly accurate, enabling a more rational and efficient exploration of the chemical space around this valuable scaffold. youtube.com
Table 3: Applications of AI/ML in Isoquinoline Scaffold Drug Discovery
| AI/ML Technique | Application | Potential Impact on Scaffold Optimization |
|---|---|---|
| Generative AI | De novo molecular design of novel isoquinoline derivatives with optimized properties. eurekalert.org | Rapid generation of innovative ideas and lead candidates. |
| Supervised Learning | Quantitative Structure-Activity Relationship (QSAR) and ADME/Toxicity prediction. nih.gov | Prioritization of synthetic efforts on compounds with the highest probability of success. |
| Deep Learning | Prediction of biological targets and mechanisms of action from chemical structure. nih.gov | Identification of new therapeutic uses for the scaffold. |
| Reinforcement Learning | Iterative optimization of molecular structures against multiple objectives (e.g., potency and low toxicity). mdpi.com | Efficient navigation of the chemical space to find ideal drug candidates. |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for enantioselective preparation of (S)-1-(isoquinolin-6-yl)ethanamine?
- Methodological Answer : The compound can be synthesized via asymmetric catalysis or enzymatic resolution. For example, chiral transition-metal catalysts (e.g., Ru or Rh complexes) can induce stereoselectivity during reductive amination of isoquinolin-6-yl ketone precursors. Alternatively, transaminases engineered for substrate specificity have been used to achieve >99% enantiomeric excess (e.g., using a (S)-selective transaminase optimized via rational design) . Template-based synthesis, as demonstrated in nitroaromatic ethanamine derivatives, may also be adapted by substituting nitrophenyl groups with isoquinoline moieties .
Q. How is the enantiomeric purity of this compound validated experimentally?
- Methodological Answer : Chiral HPLC or SFC (supercritical fluid chromatography) with a polysaccharide-based column (e.g., Chiralpak® AD-H) is standard. Coupling with polarimetric detection or circular dichroism (CD) spectroscopy enhances accuracy. For NMR analysis, chiral derivatizing agents (e.g., Mosher’s acid chloride) can resolve enantiomers via distinct splitting patterns in - or -NMR spectra .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- Mass spectrometry (HRMS) : To confirm molecular formula ([M+H]+).
- - and -NMR : To verify substitution patterns on the isoquinoline ring and ethanamine chain.
- IR spectroscopy : To identify NH stretching (~3300 cm) and aromatic C-H bending modes.
- X-ray crystallography : For absolute stereochemistry confirmation if single crystals are obtainable .
Advanced Research Questions
Q. How can computational modeling optimize the enantioselective synthesis of this compound?
- Methodological Answer : Density-functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict transition-state geometries and activation energies for catalytic steps. Hybrid functionals incorporating exact-exchange terms (e.g., Becke’s 1993 functional) improve thermochemical accuracy for reaction intermediates . Molecular docking studies with transaminase active sites (e.g., using AutoDock Vina) guide enzyme engineering for improved substrate binding .
Q. How should researchers address contradictions in reported biological activity data for this compound?
- Methodological Answer : Conduct a systematic review (PRISMA guidelines) to identify confounding variables:
- Compare assay conditions (e.g., cell lines, IC protocols).
- Validate purity and stereochemical integrity of tested batches.
- Use meta-regression to assess dose-response relationships across studies .
Q. What strategies improve the stability of this compound in aqueous solutions?
- Methodological Answer : Stability can be enhanced via:
- pH optimization : Buffering at pH 6–7 to minimize amine protonation or degradation.
- Lyophilization : Formulating with cryoprotectants (e.g., trehalose) for long-term storage.
- Co-solvent systems : Adding 10–20% DMSO or PEG-400 to suppress hydrolysis .
Q. How can biocatalytic approaches be tailored for large-scale production of the (S)-enantiomer?
- Methodological Answer : Employ directed evolution of transaminases using error-prone PCR or site-saturation mutagenesis. Focus on residues near the active site (e.g., positions influencing substrate binding or cofactor affinity). High-throughput screening with colorimetric assays (e.g., NADH-coupled systems) accelerates enzyme optimization .
Q. What are the key considerations for designing in vivo pharmacokinetic studies of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
